2-(Thiophen-3-YL)isonicotinic acid 2-(Thiophen-3-YL)isonicotinic acid
Brand Name: Vulcanchem
CAS No.: 893723-63-2
VCID: VC2017472
InChI: InChI=1S/C10H7NO2S/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13)
SMILES: C1=CN=C(C=C1C(=O)O)C2=CSC=C2
Molecular Formula: C10H7NO2S
Molecular Weight: 205.23 g/mol

2-(Thiophen-3-YL)isonicotinic acid

CAS No.: 893723-63-2

Cat. No.: VC2017472

Molecular Formula: C10H7NO2S

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Thiophen-3-YL)isonicotinic acid - 893723-63-2

Specification

CAS No. 893723-63-2
Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
IUPAC Name 2-thiophen-3-ylpyridine-4-carboxylic acid
Standard InChI InChI=1S/C10H7NO2S/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13)
Standard InChI Key BOZGVVVDIQBTDY-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1C(=O)O)C2=CSC=C2
Canonical SMILES C1=CN=C(C=C1C(=O)O)C2=CSC=C2

Introduction

2-(Thiophen-3-YL)isonicotinic acid is a heterocyclic compound characterized by the presence of a thiophene ring linked to an isonicotinic acid moiety. It is classified as an aromatic compound, specifically a nitrogen-containing heterocycle, which makes it relevant in the synthesis of various pharmaceuticals and agrochemicals. The compound has garnered interest in fields such as medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Synthesis of 2-(Thiophen-3-YL)isonicotinic acid

The synthesis of this compound typically involves methods that form the thiophene ring followed by its attachment to the isonicotinic acid structure. A notable synthetic route is the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester to yield aminothiophene derivatives. This reaction can be optimized in laboratory settings by adjusting conditions such as temperature and reaction time, often conducted under reflux in polar solvents like ethanol or acetonitrile.

Chemical Reactions and Applications

2-(Thiophen-3-YL)isonicotinic acid can participate in various chemical reactions, including oxidation and reduction. Common reagents for these reactions include hydrogen peroxide or m-chloroperbenzoic acid for oxidation, while catalytic hydrogenation or lithium aluminum hydride can be used for reduction. Substitution reactions may involve halogenating agents like bromine or chlorine.

Biological Activity

This compound primarily targets the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), inhibiting its activity and leading to a decrease in prostaglandin E2 levels. This is crucial in inflammatory responses, as it affects various biochemical pathways involved in pain and inflammation.

Research Findings and Applications

Research continues to explore the potential of 2-(Thiophen-3-YL)isonicotinic acid across several fields. Its interaction with mPGES-1 alters gene expression related to inflammatory processes, making it a subject of interest in medicinal chemistry for developing anti-inflammatory agents.

Data Table: Suppliers and Availability

SupplierProduct NumberAvailability
EvitaChemEVT-410739Available for purchase
Ambeed893723-63-2In stock, inquire for details
BiosynthTKB72363Quotation request available

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